5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorofluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 3-chloro-4-fluoroaniline with formaldehyde and a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorofluorophenoxy group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of thioethers or substituted amines.
Scientific Research Applications
5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been explored for various applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
- 3-((2-chloro-4-fluorophenoxy)methyl)-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-[(3-chloro-4-fluorophenoxy)methyl]-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3O/c1-16-7(4-11(14)15-16)6-17-8-2-3-10(13)9(12)5-8/h2-5H,6H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNODBRDAXMTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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